PAD2 Selectivity vs. AFM30a (Compound 30a)
Pad2‑IN‑1 demonstrates markedly superior isoform selectivity compared to its predecessor, AFM30a. While both compounds are irreversible PAD2 inactivators, Pad2‑IN‑1 achieves 95‑fold selectivity for PAD2 over PAD4, versus only ~15‑fold selectivity reported for AFM30a . This represents a >6‑fold improvement in PAD2/PAD4 discrimination, critical for studies where PAD4 off‑target activity could confound results.
| Evidence Dimension | PAD2 vs. PAD4 Selectivity |
|---|---|
| Target Compound Data | 95‑fold |
| Comparator Or Baseline | AFM30a: ~15‑fold |
| Quantified Difference | >6‑fold greater selectivity |
| Conditions | kinact/KI‑based isoform selectivity assessment |
Why This Matters
For scientific selection, the substantially improved PAD2/PAD4 selectivity of Pad2‑IN‑1 minimizes confounding off‑target PAD4 inhibition, providing cleaner PAD2‑specific datasets in cellular assays.
